N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide
Description
Chemical Identity and Structural Characterization of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide
Systematic Nomenclature and Molecular Formula
The compound is formally named This compound under IUPAC nomenclature. Its structure consists of two aromatic rings: a 4-acetylphenyl group attached to an acetamide moiety and a 4-methylphenoxy ether linkage. The molecular formula is C₁₇H₁₇NO₃ , with a molecular weight of 283.32 g/mol .
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | 283.32 g/mol |
| CAS Registry Number | 127221-10-7 |
Structural Elucidation via Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR spectra reveal distinct proton environments:
- Aromatic protons : Signals between δ 6.8–7.5 ppm correspond to the two phenyl rings. The 4-methylphenoxy group shows a singlet for the methyl group at δ 2.3 ppm.
- Acetamide protons : The acetyl methyl group resonates as a singlet at δ 2.1 ppm, while the NH proton appears as a broad peak near δ 8.0 ppm.
- Ether linkage : The methylene group (OCH₂CO) splits into a quartet at δ 4.5 ppm due to coupling with adjacent oxygen and carbonyl groups.
¹³C NMR confirms the carbonyl (C=O) at δ 170–175 ppm and aromatic carbons between δ 110–150 ppm.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectra exhibit key absorption bands:
- C=O stretch : A strong band at 1,660–1,700 cm⁻¹ confirms the acetyl and amide carbonyl groups.
- N–H bend : A medium-intensity peak at 1,540–1,580 cm⁻¹ corresponds to the secondary amide.
- Aromatic C–H stretch : Bands near 3,050 cm⁻¹ and 1,600 cm⁻¹ indicate substituted benzene rings.
- Ether C–O–C : A sharp peak at 1,240–1,260 cm⁻¹ verifies the phenoxy linkage.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) reveals:
Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction studies of analogous acetamides (e.g., N-(2-acetylphenyl)acetamide) reveal:
- Planar acetamide group : The C–N–C(O) moiety adopts a near-planar geometry due to resonance stabilization.
- Hydrogen bonding : Intermolecular N–H···O bonds stabilize the crystal lattice, with bond lengths of ~1.9–2.1 Å.
- Dihedral angles : The 4-methylphenoxy ring is tilted at ~60° relative to the acetamide plane, minimizing steric hindrance.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT simulations (B3LYP/6-31G*) predict:
- Optimized geometry : Bond lengths and angles align with crystallographic data (<2% deviation).
- Frontier molecular orbitals : The HOMO is localized on the 4-methylphenoxy ring, while the LUMO resides on the acetylphenyl group, suggesting electron-deficient aromatic regions.
- Energy gap : ΔE (HOMO-LUMO) = 4.2 eV, indicating moderate chemical reactivity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-9-16(10-4-12)21-11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAPLIXETVWEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971796 | |
| Record name | N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5636-90-8, 127221-10-7 | |
| Record name | N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-ACETYLPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-acetylphenylamine with 2-(4-methylphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The acetyl and methylphenoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Observations:
- Substituent Impact : Electron-donating groups (e.g., methoxy in ) enhance anticancer activity, while bulky groups (e.g., bromonaphthyl in ) may improve pharmacokinetics.
- Heterocyclic Additions : Quinazoline sulfonyl () and tetrazolyl () moieties introduce target specificity, likely through hydrogen bonding or metal coordination.
- Regulatory Status: The 4-methylphenoxy-thiophenmethyl analog () is approved for food flavoring, contrasting with pharmaceutical applications of other derivatives.
Key Observations:
Biological Activity
N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its antimicrobial, antifungal, and anticancer properties, along with mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound's structure features an acetyl group attached to a phenyl ring and a phenoxy moiety, which contributes to its biological activities. The general formula can be represented as:
This molecular configuration is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The effectiveness of this compound was assessed using the disc diffusion method against Gram-positive and Gram-negative bacteria. Table 1 summarizes the results of these studies.
| Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 45 |
| Bacillus subtilis | 18 | 28 |
| Pseudomonas aeruginosa | 10 | 50 |
These findings suggest that the compound has moderate antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis.
Antifungal Activity
The compound's antifungal potential was evaluated against various fungal pathogens. In vitro studies demonstrated significant activity against common fungi, as shown in Table 2.
| Fungal Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |
|---|---|---|
| Candida albicans | 20 | 25 |
| Aspergillus niger | 17 | 30 |
The results indicate that this compound is particularly effective against Candida albicans.
Anticancer Properties
Recent studies have investigated the anticancer effects of this compound on various cancer cell lines. Notably, it demonstrated cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15 µM. The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase-3 activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings significantly influence biological activity. For example, the presence of electron-donating groups enhances antimicrobial properties, while specific substitutions can improve anticancer efficacy.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of a series of acetamide derivatives, including this compound. Results indicated that modifications to the phenoxy group could enhance antibacterial activity against resistant strains .
- Anticancer Activity Investigation : Research conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-N-(4-acetylphenyl)acetamide with 4-methylphenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 6–12 hours. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to chloroacetamide), inert atmosphere (N₂), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
| Key Reaction Parameters |
|---|
| Solvent: DMF or acetone |
| Temperature: 60–80°C |
| Catalyst: K₂CO₃ |
| Reaction Time: 6–12 hours |
| Yield Range: 65–86% |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C=O stretching of the acetyl group (~1670 cm⁻¹) and NH stretching (~3446 cm⁻¹) .
- ¹H NMR : Distinct singlets for acetyl CH₃ (δ ~2.57 ppm) and methylphenoxy CH₃ (δ ~2.30 ppm). The acetamide CH₂ appears as a singlet at δ ~4.51 ppm .
- Mass Spectrometry : Molecular ion peak at m/z consistent with the molecular weight (e.g., 283.32 g/mol for analogous structures) .
Q. What safety protocols and personal protective equipment (PPE) are recommended when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, safety goggles, and face shield. Use fume hoods for weighing and reactions .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Avoid inhalation—use respirators if ventilation is inadequate .
- Disposal : Follow hazardous waste guidelines for halogenated organics. Incineration with scrubbing for NOₓ/SOₓ control is recommended .
Advanced Research Questions
Q. How can researchers design in vitro experiments to evaluate the anticancer potential of this compound?
- Methodological Answer :
- Cell Lines : Use panels like HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells, as phenoxy acetamide derivatives show activity in these lines .
- Assays : MTT assay for viability (48–72 hr exposure, IC₅₀ calculation). Include positive controls (e.g., cisplatin) and validate via apoptosis markers (Annexin V/PI staining) .
- Dose Range : Test 1–100 μM, with triplicate wells per concentration. Pre-screen for solubility in DMSO (<0.1% final concentration in media) .
Q. What strategies resolve contradictions in pharmacological activity data among structurally similar acetamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values across cell lines) to identify outliers. Use statistical tools (ANOVA, Tukey’s test) to assess significance .
- Mechanistic Studies : Perform target engagement assays (e.g., kinase inhibition profiling) to clarify if off-target effects explain discrepancies .
Q. How can molecular docking studies predict the biological targets of this compound, and guide experimental validation?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Maestro for docking. Prepare the ligand (compound 3D structure) and receptor (e.g., EGFR kinase PDB: 1M17) .
- Validation : Compare docking scores (ΔG) with known inhibitors. Prioritize targets with scores < -8.0 kcal/mol. Validate via in vitro kinase assays or SPR binding studies .
- Case Study : A derivative showed high affinity for PI3Kα (ΔG = -9.2 kcal/mol), prompting validation via Western blotting for AKT phosphorylation .
Data Contradiction Analysis
- Example : While some acetamides show broad-spectrum anticancer activity, others are cell-line-specific. For instance, morpholine-containing derivatives may lack efficacy in HT-29 cells due to efflux pump overexpression . Mitigate this by combining with efflux inhibitors (e.g., verapamil) or modifying logP to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
